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3,5-Dihydroxycinnamic acid

Cat. No.: B8663734
M. Wt: 180.16 g/mol
InChI Key: MFFCZSWTQMCKFP-UHFFFAOYSA-N
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Description

Contextual Significance within the Hydroxycinnamic Acid Family

3,5-Dihydroxycinnamic acid belongs to the broader class of organic compounds known as hydroxycinnamic acids. hmdb.cahmdb.ca These compounds are a subgroup of phenylpropanoids, which are characterized by a C6-C3 carbon skeleton and are widespread throughout the plant kingdom. hmdb.cadrugbank.comwikipedia.org Hydroxycinnamic acids specifically contain a cinnamic acid structure where the benzene (B151609) ring is hydroxylated. hmdb.cahmdb.cadrugbank.com

This family includes several well-known compounds, such as caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid, which are recognized for their antioxidant properties and are common intermediates in the biosynthesis of lignin (B12514952) in plants. wikipedia.orgatamanchemicals.comcore.ac.uk this compound is a direct isomer of caffeic acid, with the only structural difference being the placement of the two hydroxyl (-OH) groups on the phenyl ring. wikipedia.org This variation in molecular structure, specifically the meta-positioning of the hydroxyl groups in this compound compared to the ortho-positioning in caffeic acid, is significant as it influences the chemical properties and biological behavior of the molecule. This distinction underpins the separate research interest in this compound, as its unique structure can lead to different metabolic pathways and biological activities compared to its more common isomers.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its role as a metabolite and its potential application as a specific biomarker.

One major area of investigation is its metabolic origin and presence in biological systems. It has been identified as a human metabolite found in urine samples. wikipedia.orgbiosynth.comcymitquimica.com Some research indicates it is a metabolite of the amino acid tyrosine and an intermediate in the biosynthesis of another amino acid, phenylalanine. biosynth.comcymitquimica.com Furthermore, studies suggest it can be a metabolic product of other dietary compounds; for example, it is predicted to be formed from 3,4,5-trihydroxycinnamic acid by dehydroxylation reactions carried out by human gut microbiota. hmdb.ca

A significant and evolving research trajectory is the exploration of this compound as a dietary biomarker. It has been investigated as a potential urinary marker for whole grain intake, where it is considered an alkylresorcinol metabolite. hmdb.ca More recent studies, projected into early 2025, have focused on developing and validating analytical methods to precisely measure this compound in urine as a selective biomarker for gluten consumption. researchgate.netnih.gov This line of research is particularly relevant for monitoring dietary adherence in individuals with celiac disease. researchgate.netnih.gov These studies aim to provide sensitive and precise analytical tools, such as high-performance thin-layer chromatography (HPTLC), to detect the compound in urine samples. researchgate.netnih.gov

Finally, some research has touched upon its biological properties. Studies have noted potential anti-inflammatory characteristics, which may be attributable to an ability to inhibit prostaglandin (B15479496) synthesis. biosynth.comcymitquimica.com The enzymatic synthesis of related compounds is also an area of research, providing routes to produce these molecules for further study. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B8663734 3,5-Dihydroxycinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

3-(3,5-dihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)

InChI Key

MFFCZSWTQMCKFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C=CC(=O)O

Origin of Product

United States

Natural Occurrence and Isolation in Biological Systems

Distribution in Plant Species and Natural Products

3,5-Dihydroxycinnamic acid is a member of the hydroxycinnamic acid class of organic compounds, which are widely distributed throughout the plant kingdom. hmdb.ca These compounds are a significant subgroup of phenolic acids, characterized by a C6-C3 phenylpropanoid structure, and are found in various plant-based foods. researchgate.netnih.gov

Research has identified this compound in specific plant tissues. It has been isolated from the flower buds of mature peach trees (Prunus persica). hmdb.capublish.csiro.au A study focusing on acidic growth inhibitors in peach buds identified a dihydroxycinnamic acid that exhibited the properties of this compound. publish.csiro.au The identification was achieved by isolating the inhibitors from acidic extracts of the flower buds using preparative gas-liquid chromatography and subsequently analyzing them via high-resolution mass spectrometry. publish.csiro.au

This compound is found in fruits. hmdb.ca While specific quantification in a wide range of fruits is not extensively detailed, the broader class of hydroxycinnamic acids, to which it belongs, is abundant in many dietary sources. nih.gov These include fruits like kiwis, blueberries, plums, cherries, and apples, as well as vegetables and cereals. tuscany-diet.net The compound is also considered an alkylresorcinol metabolite and a potential urinary biomarker for the intake of whole grains, suggesting its presence in such cereal products. hmdb.ca

Table 1: Documented and Potential Natural Sources of this compound

Source Category Specific Source Tissue/Part Citation
Plants Peach (Prunus persica) Flower Buds hmdb.ca, publish.csiro.au
Fruits General Not specified hmdb.ca
Cereals Whole Grains Not specified hmdb.ca

Detection in Biological Matrices as an Endogenous Metabolite

This compound is recognized as an endogenous metabolite, meaning it is found within biological systems as a product of metabolic processes. hmdb.ca For instance, it is predicted to be a product of 3,4,5-trihydroxycinnamic acid metabolism by human gut microbiota. hmdb.ca

The presence of this compound has been confirmed in human urine. hmdb.cawikipedia.org It has been detected in urine samples from adults, although it has not always been quantified. hmdb.ca Its identification in urine has led to further investigation into its utility as a biomarker. Notably, it is being explored as a selective biomarker for gluten intake, which could aid in monitoring adherence to a gluten-free diet for individuals with celiac disease. researchgate.netnih.gov Studies have shown a correlation between gluten consumption and the presence of this compound in urine. researchgate.net

Table 2: Detection of this compound in Biological Samples

Biological Matrix Finding Subject Significance Citation
Urine Detected Human (Adult) Endogenous metabolite hmdb.ca, wikipedia.org
Urine Detected Human (Adult) Potential biomarker for whole grain intake hmdb.ca
Urine Detected Human (Adult) Potential selective biomarker for gluten intake researchgate.net, nih.gov

Biosynthesis and Metabolic Pathways of 3,5 Dihydroxycinnamic Acid

Endogenous Biosynthesis in Biological Systems

Hydroxycinnamic acids are a class of phenolic compounds synthesized in plants through the phenylpropanoid pathway. nih.gov This fundamental metabolic route begins with the amino acid phenylalanine, which is converted into cinnamic acid. nih.govnih.gov Subsequent enzymatic reactions, including hydroxylations and methylations, produce a variety of hydroxycinnamic acids such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. nih.govresearchgate.net

These compounds serve as crucial precursors for the biosynthesis of a wide array of secondary metabolites, including lignin (B12514952) and flavonoids. nih.govresearchgate.netresearchgate.net Lignin, a complex polymer essential for structural support in plant cell walls, is derived from monolignols which are synthesized from hydroxycinnamic acid precursors. nih.gov Similarly, the flavonoid biosynthesis pathway, which produces pigments and compounds vital for plant defense and signaling, also initiates from these cinnamic acid derivatives. researchgate.netresearchgate.net While the direct endogenous biosynthesis of 3,5-Dihydroxycinnamic acid in plants is not as extensively documented as other isomers like caffeic acid (3,4-dihydroxycinnamic acid), its chemical structure places it within this significant biosynthetic context.

PathwayPrecursorKey Enzymes (Examples)End Products
Phenylpropanoid PathwayPhenylalaninePhenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate: CoA ligase (4CL)Hydroxycinnamoyl-CoA esters
Lignin BiosynthesisHydroxycinnamoyl-CoA estersCinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD), Peroxidase (POD)Lignin
Flavonoid BiosynthesisHydroxycinnamoyl-CoA estersChalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H)Flavonoids (e.g., Anthocyanins, Flavonols)

Identification as an Alkylresorcinol Metabolite

This compound is recognized as a metabolite of alkylresorcinols. hmdb.ca Alkylresorcinols are phenolic lipids found predominantly in the bran layer of whole-grain wheat and rye. wur.nlnih.govnih.gov Due to their limited sources, alkylresorcinols and their metabolites are considered reliable biomarkers for whole-grain intake. hmdb.canih.govnih.gov

Upon consumption of whole-grain foods, alkylresorcinols are metabolized in the body, partly by the gut microbiota, into simpler phenolic acids that are then absorbed and excreted in the urine. wur.nlnih.gov Several metabolites retaining the characteristic 3,5-dihydroxyphenyl structure, such as 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)propanoic acid (DHPPA), have been identified as key urinary metabolites of alkylresorcinols. nih.govhmdb.ca The presence of this compound in human urine further supports its origin from the breakdown of dietary alkylresorcinols. hmdb.cawikipedia.org

Parent Compound ClassDietary SourceKey MetabolitesSignificance
AlkylresorcinolsWhole-grain wheat and ryeThis compound, 3,5-Dihydroxybenzoic acid (DHBA), 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA)Biomarkers of whole-grain intake

Derivatives of 3,5 Dihydroxycinnamic Acid: Synthesis and Structural Characterization

Strategies for Chemical Synthesis of Novel Derivatives

The synthesis of novel derivatives of 3,5-dihydroxycinnamic acid involves sophisticated chemical strategies aimed at modifying the core structure to create analogues with diverse functionalities or to conjugate it with other bioactive molecules.

The synthesis of analogues of this compound often begins with foundational reactions to create the basic cinnamic acid scaffold. One of the most common methods for preparing cinnamic acid is the Perkin reaction, which utilizes benzaldehyde, acetic anhydride, and anhydrous sodium acetate. While effective, this method can lead to the formation of unwanted side products when aldehydes are in the presence of a base.

Once the core structure is obtained, various substitutions can be introduced. For instance, research has focused on creating 3,5-disubstituted-4-hydroxycinnamic acid derivatives. In these syntheses, various electron-withdrawing groups such as nitro (NO₂), cyano (CN), fluorine (F), chlorine (Cl), bromine (Br), and iodine (I) have been selected for substitution. This strategic substitution is designed to modulate the electronic properties of the molecule, which can, in turn, influence its chemical reactivity and biological activity. Another approach involves creating hybrid molecules, such as linking substituted cinnamic acid with a 2-quinolone scaffold, to explore new chemical entities.

A key strategy for creating novel derivatives is conjugation, where the this compound scaffold is linked to another molecule, such as a functionalized coumarin (B35378), to form a single entity. This approach aims to combine the properties of both parent molecules, potentially leading to synergistic effects or novel activities.

A specific synthetic pathway involves a multi-step process:

Preparation of a Functionalized Coumarin: A coumarin, such as 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin, is prepared, often via a Pechmann condensation.

Activation of the Coumarin: The coumarin is treated with a base like potassium carbonate (K₂CO₃) to convert the phenolic hydroxyl group into a more nucleophilic phenoxide.

Preparation of Cinnamyl Chloride Derivatives: The synthesized 3,5-disubstituted-4-hydroxycinnamic acid derivatives are converted into their more reactive acid chloride forms using thionyl chloride (SOCl₂) in a dry ether solution.

Conjugation: The potassium salt of the functionalized coumarin is then reacted with the 3,5-disubstituted-4-hydroxycinnamyl chloride derivatives. The nucleophilic phenoxide of the coumarin attacks the carbonyl carbon of the cinnamyl chloride, forming the final ester-linked conjugate.

This straightforward synthetic method allows for the grafting of variously substituted hydroxycinnamic acids onto a coumarin nucleus, yielding a new series of hybrid compounds.

Spectroscopic Elucidation of Derivative Structures

Following synthesis, the precise chemical structure of the novel derivatives must be confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecular architecture and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are employed to confirm the identities of synthesized this compound derivatives and their conjugates.

¹H-NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For hydroxycinnamic acid derivatives, characteristic signals are observed for the aromatic protons on the phenyl ring, the vinylic protons of the propenoic acid chain (α- and β-protons), and protons of any substituent groups. The coupling patterns between adjacent protons are crucial for confirming the substitution pattern on the aromatic ring and the stereochemistry (typically trans) of the double bond.

¹³C-NMR: This method provides information on the different carbon environments within the molecule. It is used to confirm the presence of key carbon atoms, such as the carbonyl carbon of the carboxylic acid or ester group, the carbons of the aromatic ring, and the vinylic carbons.

The analysis of chemical shifts, integration of signals, and coupling constants from NMR spectra allows for an unambiguous confirmation of the synthesized structures, ensuring that the desired chemical transformations and conjugations have occurred as planned.

Table 1: Representative ¹H-NMR Spectroscopic Data for a Cinnamic Acid Derivative Conjugate
Functional GroupChemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.8 - 7.5Multiplet
Vinylic Proton (α)~6.4Doublet
Vinylic Proton (β)~7.7Doublet
Coumarin Protons6.9 - 7.8Various
Methoxy Protons (-OCH₃)~3.9Singlet

Note: Data are generalized based on typical values for hydroxycinnamic acid and coumarin structures. Actual chemical shifts may vary depending on the specific derivative and solvent used.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The chemical identity of synthesized this compound conjugates is partially specified by analyzing their FTIR spectra. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational frequencies of the chemical bonds.

For hydroxycinnamic acid derivatives, key absorption bands include:

O-H Stretching: A broad absorption band typically observed in the range of 3500-2800 cm⁻¹, characteristic of the hydroxyl (-OH) groups on the phenyl ring and the carboxylic acid.

C=O Stretching: A strong, sharp absorption band around 1700-1640 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid or the newly formed ester linkage in conjugates.

C=C Stretching: Absorptions corresponding to the aromatic ring and the alkene double bond are typically found in the 1650-1450 cm⁻¹ region.

C-O Stretching: Bands in the 1300-1000 cm⁻¹ region can be attributed to the stretching vibrations of the C-O bonds in the ether, ester, and hydroxyl groups.

The presence and position of these characteristic bands in the FTIR spectrum provide crucial evidence for the successful synthesis and incorporation of the desired functional groups in the final derivative.

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 2800 (broad)
Carbonyl (C=O)C=O Stretch1700 - 1640 (strong, sharp)
Alkene (C=C)C=C Stretch~1630
Aromatic RingC=C Stretch~1600, 1515, 1450
Ester/Acid (C-O)C-O Stretch1300 - 1100

Exploration of Derivatives as Novel Chemical Scaffolds for Biological Research

The synthesis of novel this compound derivatives is not merely a chemical exercise; it is driven by the search for new molecular scaffolds for biological and therapeutic research. Once synthesized and characterized, these compounds are often evaluated for various biological activities.

For example, a series of ten newly synthesized derivatives of this compound were tested for anti-inflammatory properties. One compound, in particular, demonstrated a pronounced anti-inflammatory effect by reducing the synthesis of pro-inflammatory cytokines like tumor necrosis factor-α and interleukins 1β and 6. Such findings suggest that this compound derivatives represent a potentially valuable class of compounds for the development of anti-inflammatory agents.

Furthermore, the coumarin-conjugated derivatives of 3,5-disubstituted-4-hydroxycinnamic acid have been investigated for antioxidant, antitumor, and antimicrobial activities. The results of these biological assays indicated that specific substitutions on the cinnamic acid moiety led to varied levels of activity, with some conjugates emerging as promising candidates for further development as antimicrobial or antitumor agents. These studies conclude that such conjugates may provide new and effective scaffolds for the creation of modern therapeutic agents, highlighting the importance of continued exploration in this area of chemical synthesis and biological evaluation.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Preclinical Models

Antioxidant Properties and Molecular Mechanisms

The antioxidant potential of hydroxycinnamic acids is a well-established area of research, with their chemical structure playing a crucial role in their ability to neutralize free radicals. While direct and extensive research on the antioxidant properties of 3,5-dihydroxycinnamic acid is not as abundant as for its isomer, caffeic acid (3,4-dihydroxycinnamic acid), the foundational principles of structure-activity relationships for this class of compounds provide a strong basis for its predicted antioxidant capabilities. The presence of hydroxyl groups on the phenyl ring is paramount to the radical scavenging activity of phenolic compounds.

General Radical Scavenging Capabilities

Hydroxycinnamic acids, as a class, are recognized for their potent radical scavenging activities, a property attributed to their phenolic hydroxyl groups that can donate a hydrogen atom to stabilize free radicals. Dihydroxycinnamic acids, in particular, are noted for their effective antioxidant action. While specific quantitative data for this compound in widely used assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are not extensively detailed in the available literature, the general consensus for dihydroxy-substituted cinnamic acids points towards significant antioxidant potential. For instance, its isomer, caffeic acid, is a well-documented potent antioxidant, and this activity is largely attributed to the two hydroxyl groups on the aromatic ring. researchgate.netnih.gov

Potential for Cellular Protection against Oxidative Stress

The capacity of antioxidants to protect cells from damage induced by oxidative stress is a critical aspect of their biological function. While direct studies on this compound are limited, research on its derivatives has provided insights into its potential cytoprotective effects. For example, 3,5-dicaffeoylquinic acid, a derivative, has demonstrated neuroprotective effects by attenuating neuronal death and caspase-3 activation induced by hydrogen peroxide in SH-SY5Y cells. nih.gov This derivative also restored the intracellular levels of glutathione (B108866), a key endogenous antioxidant. nih.gov These findings suggest that the core structure of dihydroxycinnamic acid contributes to cellular protection against oxidative insults, although further studies on the parent compound are necessary to confirm these effects.

Role in Modulating Oxidative Stress-Related Enzymes

The antioxidant defense system in the body includes a range of enzymes that neutralize reactive oxygen species. These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.govnih.gov Some phenolic compounds can modulate the activity and expression of these enzymes, thereby bolstering the cellular antioxidant defenses. There is a lack of specific research investigating the direct effects of this compound on these key antioxidant enzymes. However, related hydroxycinnamic acids have been shown to influence these enzymatic pathways. For instance, caffeic acid has been observed to increase the activity and protein expression of catalase in human lung fibroblast cells, contributing to its protective effect against hydrogen peroxide-induced damage. researchgate.net This suggests a potential, yet unconfirmed, role for this compound in the modulation of oxidative stress-related enzymes.

Anti-inflammatory Activities and Mechanistic Insights

While the biological activities of 3,4-dihydroxycinnamic acid and its derivatives have been extensively studied, research into the anti-inflammatory properties of this compound derivatives is also emerging. nih.gov These studies provide valuable insights into the potential mechanisms through which this compound may exert anti-inflammatory effects.

Modulation of Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, Interleukins 1β and 6)

A significant aspect of the inflammatory response is the production of signaling molecules known as cytokines and chemokines. Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Research on a derivative of this compound, referred to as compound 7 in one study, has demonstrated a pronounced anti-inflammatory effect. nih.gov This compound was found to reduce the mRNA and protein synthesis of TNF-α, IL-1β, and IL-6 in a mouse ear edema model induced by 12-O-tetradecanoylphorbol 13-acetate. nih.gov This suggests that derivatives of this compound can modulate the production of key inflammatory mediators at the transcriptional and translational levels.

Table 1: Effect of a this compound Derivative on Pro-inflammatory Cytokine Production
CytokineEffect ObservedModelSource
Tumor Necrosis Factor-alpha (TNF-α)Reduced mRNA and protein synthesisTPA-induced mouse ear edema nih.gov
Interleukin-1β (IL-1β)Reduced mRNA and protein synthesisTPA-induced mouse ear edema nih.gov
Interleukin-6 (IL-6)Reduced mRNA and protein synthesisTPA-induced mouse ear edema nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase-2, 5-Lipoxygenase)

The inflammatory cascade is also mediated by enzymes that produce inflammatory signaling molecules. Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are two such enzymes that play a pivotal role in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com A derivative of this compound has been shown to inhibit these key inflammatory enzymes. nih.gov In cell-based assays, this compound inhibited the production of prostaglandin (B15479496) E2, which is catalyzed by COX-2, in lipopolysaccharide-treated RAW 264.7 cells. nih.gov Furthermore, it also inhibited the production of 5-lipoxygenase in A23187-treated RBL-1 cells, leading to a reduction in leukotriene B4 production. nih.gov

Table 2: Inhibition of Key Inflammatory Enzymes by a this compound Derivative
EnzymeEffect ObservedCell ModelSource
Cyclooxygenase-2 (COX-2)Inhibited production of prostaglandin E2LPS-treated RAW 264.7 cells nih.gov
5-Lipoxygenase (5-LOX)Inhibited production and consequently reduced leukotriene B4A23187-treated RBL-1 cells nih.gov

Reduction of Prostaglandin E2 and Leukotriene B4 Synthesis

Research into the anti-inflammatory mechanisms of this compound derivatives has revealed significant effects on the synthesis of key inflammatory mediators, Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4). In cell-based assays, a synthesized derivative of this compound, identified as compound 7, demonstrated notable inhibitory activity. nih.gov This compound was shown to inhibit the production of PGE2, a process catalyzed by cyclooxygenase-2 (COX-2), in lipopolysaccharide-treated RAW 264.7 cells. nih.gov

Furthermore, the same derivative also impeded the production of 5-lipoxygenase (5-LOX) in A23187-treated RBL-1 cells. nih.gov The inhibition of the 5-LOX pathway is critical as it directly leads to a reduction in the synthesis of LTB4, a potent chemoattractant involved in inflammatory responses. nih.gov This dual inhibition of both the COX-2 and 5-LOX pathways highlights the potential of this compound derivatives to modulate inflammatory processes by downregulating the production of these powerful lipid mediators.

Impact on Neutrophil Infiltration in Inflammation Models

In preclinical models of inflammation, derivatives of this compound have been shown to effectively reduce neutrophil infiltration, a hallmark of the acute inflammatory response. The anti-inflammatory activity of one specific derivative, compound 7, was assessed using a myeloperoxidase (MPO) assay in a 12-O-tetradecanoylphorbol 13-acetate-induced mouse ear edema model. nih.gov MPO is an enzyme abundant in neutrophils, and its activity level is a common quantitative marker for neutrophil infiltration into tissue. nih.govcaymanchem.comcaymanchem.com The study found that this derivative significantly decreased the levels of activated neutrophil infiltrates, indicating a potent anti-inflammatory effect. nih.gov

Exploratory Antitumor Activities in In Vitro Cell Line Models

Assessment of Antiproliferative Effects against Specific Cancer Cell Lines (e.g., SKG, AMN3, MCF-7, HeLa)

The antiproliferative effects of cinnamic acid and its derivatives have been investigated against various cancer cell lines, though specific data for this compound against SKG and AMN3 cell lines are not extensively detailed in the reviewed literature. However, studies on representative cinnamic acid esters and amides have demonstrated significant cytotoxic effects against human cervix adenocarcinoma (HeLa) and estrogen-receptor-positive breast cancer (MCF-7) cells. nih.gov

These derivatives exhibited cytotoxicity with IC50 values ranging from 42 to 166 µM. nih.gov The research indicated a degree of selectivity in these cytotoxic effects, with more pronounced activity against malignant cell lines compared to peripheral blood mononuclear cells (PBMCs). nih.gov While these findings relate to derivatives, they suggest that the cinnamic acid scaffold is a promising structure for the development of antineoplastic agents.

Table 1: Cytotoxicity of Cinnamic Acid Derivatives against Human Cancer Cell Lines

Cell LineCancer TypeCompound TypeReported IC50 Range (µM)Reference
HeLaCervix AdenocarcinomaCinnamic Acid Esters and Amides42 - 166 nih.gov
MCF-7Breast AdenocarcinomaCinnamic Acid Esters and Amides42 - 166 nih.gov

Elucidation of Cellular Mechanisms in Cancer Cell Models

The cellular mechanisms underlying the antitumor activities of the broader class of hydroxycinnamic acids (HCAs) involve multiple pathways that disrupt cancer cell proliferation and survival. nih.gov Studies on cinnamic acid derivatives have shown that these compounds can inhibit cell growth through the induction of cell death. nih.gov Further investigation into cell cycle phase distribution revealed that these derivatives can induce cell cycle arrest, a critical mechanism for controlling cell proliferation. nih.gov

General mechanisms attributed to HCAs in cancer models include the modulation of cell survival pathways, regulation of gene expression, and the induction of oxidative stress and DNA damage. nih.gov These compounds have been observed to promote apoptosis (programmed cell death) and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov While these mechanisms provide a framework for understanding the potential anticancer effects of this compound, specific studies are required to elucidate its precise molecular targets and pathways in different cancer cell models.

Antimicrobial Activities

Efficacy against Bacterial Strains (In Vitro)

The antimicrobial properties of hydroxycinnamic acids and their derivatives have been documented against a range of microbial pathogens. researchgate.net While specific in vitro efficacy data for this compound against particular bacterial strains is limited in the available research, studies on related hydroxycinnamic acids provide insight into their potential activity. Phenolic acids are generally recognized for their antimicrobial effects, which can be attributed to mechanisms such as the destabilization of the bacterial membrane, alteration of plasma permeability, and inhibition of key microbial enzymes. ijpbp.com

Research has shown that various hydroxycinnamic acids exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, compounds like sinapic acid and ferulic acid have demonstrated notable antimicrobial effects. dergipark.org.trmdpi.com The efficacy can vary depending on the specific structure of the acid and the target bacterial strain.

Table 2: Reported In Vitro Antimicrobial Activity of Selected Hydroxycinnamic Acids

CompoundBacterial Strain ExampleEffectReference
Sinapic AcidVarious Gram-positive and Gram-negativeInhibitory activity with inhibition zones of 9.00-27.00 mm dergipark.org.trijpbp.com
Ferulic AcidStaphylococcus aureusReduction in planktonic forms mdpi.com

Efficacy against Fungal Strains (In Vitro)

Extensive investigation of publicly available scientific literature reveals a significant gap in the specific in vitro antifungal activity of this compound. As of the current body of research, there are no dedicated studies detailing the direct efficacy of this particular phenolic compound against common or pathogenic fungal strains. Consequently, data regarding its minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), or specific mechanisms of action remain uncharacterized.

While the broader class of hydroxycinnamic acids has been reported to exhibit general antifungal properties, these findings have not been specifically attributed to the 3,5-dihydroxy isomer. Research has more commonly focused on related compounds such as caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid, for which antifungal data are more readily available.

One study synthesized and investigated the antimicrobial activities of derivatives of 3,5-disubstituted-4-hydroxycinnamic acids, which are structurally distinct from this compound. These synthesized compounds were tested against the fungal strains Aspergillus niger and Candida albicans using the agar (B569324) disc diffusion method. sysrevpharm.org The study reported that some of these derivatives exhibited inhibitory activity against the tested fungi. sysrevpharm.org However, this research does not provide direct evidence of the antifungal potential of the parent this compound.

Due to the absence of specific research on the in vitro antifungal efficacy of this compound, a data table of its activity against various fungal strains cannot be compiled at this time. Further research is required to elucidate the potential antifungal properties and underlying mechanisms of this specific compound.

Biomarker Applications in Nutritional and Dietary Research

Development as a Biomarker for Whole Grain Intake

The utility of 3,5-DHCA as a biomarker stems from its origin as a metabolite of alkylresorcinols (ARs). slu.se ARs are phenolic lipids found in high concentrations in the bran fraction of whole-grain wheat and rye. nih.govceliachia.it When these whole grains are consumed, ARs are metabolized in the body, leading to the formation of various metabolites, including 3,5-DHCA, which can then be detected in urine. slu.sehmdb.ca This metabolic link forms the basis for its use as an indicator of whole-grain consumption.

The quantification of 3,5-DHCA in urine is a key aspect of its application as a dietary biomarker. Various analytical techniques have been developed for its detection and measurement. High-performance thin-layer chromatography (HPTLC) combined with colorimetric detection has been presented as a selective method to isolate and estimate 3,5-DHCA in urine samples. nih.govresearchgate.net This method has demonstrated good sensitivity, with a limit of detection (LOD) of ≤ 0.8 mg L−1, and precision, with relative standard deviation (RSD) values below 7%. researchgate.net

Other advanced analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), are also employed for the detection and quantification of AR metabolites, including 3,5-DHCA, in biological samples. nih.gov These chromatographic techniques offer high sensitivity and specificity, allowing for accurate measurement of the biomarker. nih.gov

A study involving healthy infants and celiac disease patients demonstrated the feasibility of quantifying 3,5-DHCA in urine. In this study, urine samples were spiked with a known concentration of 3,5-DHCA (10 mg L−1) to assess the accuracy and matrix effects of the analytical method, showing satisfactory recovery values greater than 80%. nih.gov

Analytical Parameters for 3,5-DHCA Quantification in Urine

ParameterValueReference
Limit of Detection (LOD)≤ 0.8 mg L−1 researchgate.net
Relative Standard Deviation (RSD)< 7% researchgate.net
Recovery Rate in Spiked Samples> 80% nih.gov

Research has established a correlation between the urinary levels of 3,5-DHCA and the intake of whole-grain wheat and rye. nih.govmdpi.com A strong correlation has been reported between the intake of whole-grain rye (WGR) and the concentration of 3,5-DHCA in 24-hour urine samples. mdpi.com A moderate correlation was also observed for whole-grain wheat (WGW) intake with urinary 3,5-DHCA. mdpi.com These findings support the validity of 3,5-DHCA as a biomarker for assessing the consumption of these specific whole grains. The long lifetime of 3,5-DHCA in urine makes it a suitable candidate for a long-term biomarker of whole grain intake. nih.gov

Application as a Selective Biomarker for Gluten Intake

Beyond its role as a marker for whole-grain consumption, 3,5-DHCA has garnered significant attention as a selective biomarker for gluten intake. nih.gov This is particularly relevant for individuals with celiac disease, an autoimmune disorder triggered by the ingestion of gluten. nih.gov

A strict gluten-free diet (GFD) is the only effective treatment for celiac disease. nih.gov However, monitoring adherence to a GFD can be challenging due to unintentional or voluntary dietary transgressions. nih.gov Traditional monitoring methods such as symptom assessment and dietary questionnaires have limitations. nih.gov 3,5-DHCA serves as an objective, non-invasive biomarker to monitor compliance with a GFD. nih.gov

Studies have shown a direct correlation between gluten intake and the presence of 3,5-DHCA in urine. nih.govresearchgate.net In individuals adhering to a strict GFD, urinary levels of 3,5-DHCA are expected to be below the detection limit. nih.gov Conversely, the detection of 3,5-DHCA in the urine of a celiac patient on a GFD can indicate a dietary transgression. nih.gov Preliminary results from studies analyzing urine samples from celiac patients and healthy controls have indicated a correlation between gluten intake and positive 3,5-DHCA responses. nih.govresearchgate.net This makes the measurement of urinary 3,5-DHCA a promising tool for detecting non-compliance with a GFD. nih.gov

Urinary 3,5-DHCA as an Indicator of Gluten-Free Diet Adherence

Dietary StatusExpected Urinary 3,5-DHCA LevelReference
Strict Gluten-Free DietBelow Limit of Detection nih.gov
Gluten Intake (Transgression)Detectable Levels nih.gov

Comprehensive Metabolite Profiling for Dietary Assessment

Dietary assessment can be enhanced by moving beyond a single biomarker to a more comprehensive metabolite profiling approach. whi.org This involves analyzing a network of related metabolites to gain a more complete picture of dietary intake.

3,5-DHCA is part of a broader network of alkylresorcinol metabolites. slu.se Other significant metabolites include 5-(3,5-dihydroxyphenyl)pentanoic acid (DHPPTA) and 3,5-dihydroxycinnamic acid amide (DHCA-amide). slu.semdpi.com Analyzing these metabolites together provides a more robust assessment of whole-grain intake. slu.semdpi.com

Research has shown that while 3,5-DHCA correlates well with whole-grain rye intake, other metabolites like DHPPTA also show moderate correlations. mdpi.com Interestingly, DHCA-amide, despite being a major urinary metabolite, did not correlate with AR intake in one study, suggesting it may have other precursors. mdpi.com The evaluation of multiple AR metabolites, including DHPPTA and 3,5-DHCA, has been shown to improve the specificity and precision of dietary assessment. nih.gov The reproducibility and validity of DHPPTA and 3,5-DHCA as biomarkers have been found to be moderate to excellent in 24-hour urine collections. slu.se

Advanced Analytical Methodologies for 3,5 Dihydroxycinnamic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the separation and quantification of 3,5-Dihydroxycinnamic acid and its metabolites from complex biological samples. High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most powerful techniques utilized for this purpose.

A selective and sensitive High-Performance Thin-Layer Chromatography (HPTLC) method combined with colorimetric detection has been developed for the determination of this compound, particularly in urine samples where it serves as a potential biomarker for gluten intake. researchgate.netnih.gov This approach offers a cost-effective and high-throughput alternative to more complex analytical systems.

The methodology involves the use of reversed-phase C18 (RP-C18) HPTLC plates as the stationary phase, which allows for the effective separation of this compound from other potentially interfering phenolic compounds. researchgate.netnih.gov A key innovation in this method is the use of a Fast Blue (FB)-doped polydimethylsiloxane (B3030410) (PDMS) membrane for post-chromatographic derivatization. researchgate.netnih.gov The reaction between this compound and the Fast Blue reagent results in a colored product, enabling selective colorimetric detection and quantification. researchgate.netnih.gov

The HPTLC separation ensures that the colorimetric response is specific to this compound, even in the presence of other structurally similar compounds that might also react with the derivatizing agent. nih.gov For instance, compounds like 3,4-dihydroxybenzoic acid and gallic acid can be chromatographically resolved from this compound, thus preventing false-positive results. nih.gov The retention factor (Rf) for this compound under optimized conditions is approximately 0.5. nih.gov

The performance of this HPTLC-colorimetric method has been rigorously validated, demonstrating its suitability for quantitative analysis. Key validation parameters are summarized in the table below.

Table 1: Performance Characteristics of the HPTLC-Colorimetric Method for this compound Quantification. researchgate.netnih.gov
ParameterValue
Stationary PhaseReversed-Phase C18 (RP-C18)
Detection MethodColorimetric (Fast Blue Derivatization)
Limit of Detection (LOD)≤ 0.8 mg L⁻¹
Precision (as % RSD)< 7%
Recovery> 80%

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of this compound and its metabolites in various biological fluids. semanticscholar.orgnih.gov While specific studies detailing the full range of this compound metabolites are limited, knowledge from related hydroxycinnamic acids, such as caffeic acid, suggests that the primary metabolic pathways would involve conjugation reactions. researchgate.netresearchgate.net

The expected metabolites of this compound would include sulfated and glucuronidated forms. researchgate.netresearchgate.net The Human Metabolome Database (HMDB) also indicates that this compound itself can be a product of the metabolism of other dietary compounds by the gut microbiota. hmdb.ca

LC-MS/MS analysis typically employs a reversed-phase chromatography column (e.g., C18) to separate the parent compound and its more polar metabolites. nih.govnih.gov The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, allows for both the sensitive detection and structural elucidation of the metabolites. ekb.egsemanticscholar.org By operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, a triple quadrupole mass spectrometer can provide excellent selectivity and sensitivity for the quantification of the target analytes. nih.gov

Table 2: Potential Metabolites of this compound for LC-MS/MS Analysis.
Metabolite ClassExpected Chemical ModificationAnalytical Challenge
Sulfate (B86663) ConjugatesAddition of a sulfate group (-SO₃)Requires optimized chromatographic separation from other polar metabolites.
Glucuronide ConjugatesAddition of a glucuronic acid moiety (-C₆H₉O₇)Isomeric forms may exist, necessitating high-resolution chromatography.

Immunoanalytical Approaches for High-Throughput Analysis

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer the potential for rapid, high-throughput screening of a large number of samples. These techniques are based on the specific recognition of a target molecule by an antibody.

As of the current scientific literature, there is no specific information available on the development and characterization of antibodies specifically targeting this compound for use in immunoassays like ELISA. The development of antibodies against small molecules, such as phenolic acids, presents unique challenges. Due to their low molecular weight, these compounds are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response for antibody production.

The specificity of the resulting antibodies is a critical factor, as there is a potential for cross-reactivity with other structurally similar phenolic compounds present in biological samples. This could lead to inaccurate quantification and false-positive results. Therefore, rigorous characterization of any newly developed antibody would be necessary to assess its binding affinity and cross-reactivity profile against a panel of related hydroxycinnamic acids and their metabolites.

Method Validation and Performance Assessment

The validation of any analytical method is essential to ensure the reliability and accuracy of the obtained results. This process involves the evaluation of several key performance parameters.

The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Precision is a measure of the random error and is usually expressed as the relative standard deviation (%RSD) of replicate measurements.

For the HPTLC-colorimetric method for this compound, a good sensitivity with an LOD of ≤ 0.8 mg L⁻¹ and high precision with an RSD of less than 7% have been reported. researchgate.net

For LC-MS/MS methods, the sensitivity is generally much higher, often reaching the low ng/mL or even pg/mL range. The precision of LC-MS/MS methods is also typically very high, with RSD values often below 15%. The table below shows typical validation parameters for the LC-MS/MS quantification of phenolic acids, which would be representative of what could be expected for a validated method for this compound.

Table 3: Typical Performance Characteristics for LC-MS/MS Quantification of Phenolic Acids. nih.govnih.gov
ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (Recovery)85 - 115%

Assessment of Reproducibility and Relative Validity across Sample Types (e.g., 24h vs. Spot Urine)

The quantification of this compound (3,5-DHCA) in biological samples, particularly urine, is complex due to significant variations in its concentration based on dietary intake, individual metabolic differences, and sampling conditions. nih.gov These factors pose a challenge to the reproducibility and relative validity of analytical methods, especially when comparing different urine sample types such as 24-hour collections and spot urine samples. While 24-hour urine collection is often considered the gold standard for quantifying biomarkers as it averages out diurnal variations, spot urine samples are more practical for large-scale studies and patient monitoring.

The validity of using spot urine samples hinges on the development of highly sensitive and precise analytical methods that can reliably detect 3,5-DHCA across a wide range of concentrations. nih.gov A key aspect of validating such methods is the determination of figures of merit, which demonstrate the method's performance. For instance, a high-performance thin-layer chromatography (HPTLC) method combined with colorimetric detection has been developed for estimating 3,5-DHCA in urine. nih.govresearchgate.net This method demonstrates good sensitivity and precision, which are crucial for ensuring the validity of results from variable samples like spot urine. nih.govresearchgate.net

The reliability of a yes/no visual test for 3,5-DHCA in urine has been characterized by determining the unreliability range, which was found to be between 0.8 and 1.8 mg L⁻¹ at a 95% probability level. nih.gov This indicates a specific concentration window where results require more sensitive, quantitative confirmation.

Below is a table summarizing the analytical parameters for a validated HPTLC method, which underpins the assessment of validity for 3,5-DHCA quantification in urine.

Table 1: Analytical Performance of an HPTLC Method for 3,5-DHCA Quantification

Parameter Result (Spectrometer) Result (Portable Instrumentation) Significance for Validity Assessment
Limit of Detection (LOD) ≤ 0.8 mg L⁻¹ ≤ 0.8 mg L⁻¹ Ensures the method can detect low concentrations of the biomarker, critical for samples with high variability. nih.govresearchgate.net
Precision (RSD, %) < 2% < 7% Low relative standard deviation indicates high reproducibility of the measurement. nih.govresearchgate.net

Recovery Studies in Complex Biological Matrices

Recovery studies are essential for validating an analytical method's accuracy by assessing the effect of the sample matrix on the quantification of the analyte. For 3,5-DHCA, the complex nature of biological matrices like urine can interfere with detection and quantification.

In the development of an HPTLC-based method for 3,5-DHCA, recovery studies were performed on urine samples from both celiac patients and healthy controls. nih.govresearchgate.net The results were highly satisfactory, indicating that the matrix components did not cause significant interference with the analyte's detection. nih.gov Achieving high recovery is a critical step in method validation, as it demonstrates that the analytical procedure can effectively measure the true amount of 3,5-DHCA present in the sample.

Sustainability Considerations in Analytical Method Development

The principles of green analytical chemistry are increasingly being integrated into the development of methods for analyzing phenolic compounds like 3,5-DHCA. nih.gov This approach focuses on reducing the environmental impact of analytical processes by minimizing the use of hazardous solvents and energy consumption. nih.govjptcp.com

A specific example of this application is seen in the development of an HPTLC method for 3,5-DHCA. researchgate.net During the optimization of the mobile phase, a mixture of hexane (B92381) and water was evaluated and found to provide efficient separation. nih.govresearchgate.net However, it was ultimately rejected because hexane is not considered an environmentally friendly solvent. nih.govresearchgate.net Instead, following the trends of green analytical chemistry, mobile phases composed of ethanol (B145695) and water were tested and selected. researchgate.net Ethanol is considered a more ecofriendly solvent, and the ethanol-water mixture provided a more uniform coloration and a higher analytical response, making it the optimal choice. researchgate.net

This shift exemplifies a broader trend in the analysis of phenolic compounds towards more sustainable practices. nih.gov Key areas of focus include:

Green Solvents: Replacing hazardous organic solvents with benign alternatives. This includes the use of water, ethanol, and innovative solvents like Natural Deep Eutectic Solvents (NADES) for the extraction of phenolic acids from various matrices. cnr.it

Reduction of Solvent Consumption: Employing modern extraction techniques that require smaller volumes of solvents, such as Dispersive Liquid-Liquid Microextraction (DLLME) and Solid Phase Microextraction (SPME). nih.govjptcp.com

Energy Efficiency: Utilizing energy-efficient extraction methods like ultrasound-assisted extraction (UAE) to enhance extraction efficiency while reducing energy consumption compared to traditional methods. nih.gov

The overarching goal is to create analytical workflows that are not only accurate and reliable but also environmentally responsible. nih.gov

Table 3: Comparison of Traditional vs. Sustainable Analytical Approaches for Phenolic Compounds

Feature Traditional Approach Sustainable (Green) Approach
Solvents Often relies on hazardous solvents (e.g., hexane, benzene (B151609), acetonitrile). nih.govpg.edu.pl Employs green solvents like water, ethanol, and Natural Deep Eutectic Solvents (NADES). researchgate.netcnr.it
Sample Preparation Methods like liquid-liquid extraction can be solvent and time-intensive. Techniques like SPME and DLLME are used to reduce or eliminate solvent use. nih.govjptcp.com
Energy Consumption May involve energy-intensive processes. Uses efficient methods like ultrasound-assisted extraction (UAE). nih.gov

| Environmental Impact | Higher generation of hazardous waste and emissions. pg.edu.pl | Reduced environmental footprint through less waste and lower toxicity of reagents. nih.govpg.edu.pl |


Table 4: Mentioned Chemical Compounds

Compound Name
3,4-dihydroxybenzoic acid (3,4-DHBA)
3,4-dihydroxyhydrocinnamic acid (3,4-DHHCA)
This compound (3,5-DHCA)
5-(3,5-dihydroxyphenyl)pentanoic acid (DHPPTA)
Acetone
Acetonitrile
Benzene
Chlorogenic acid
Ethanol
Gallic acid
Hexane
Vanillic acid

Future Research Directions and Translational Perspectives

Deeper Elucidation of Biosynthetic and Catabolic Pathways Specific to 3,5-Dihydroxycinnamic Acid

The precise biosynthetic and catabolic pathways of this compound are not yet fully understood, presenting a significant knowledge gap. Current understanding is largely based on predictive models and its identification as a metabolite of other compounds.

Future research should prioritize the definitive identification of the enzymatic machinery and metabolic routes responsible for the synthesis and degradation of 3,5-DHCA in various biological systems. One predicted pathway involves the metabolism of 3,4,5-trihydroxycinnamic acid by the human gut microbiota, specifically through a dehydroxylation reaction catalyzed by a dehydroxylase enzyme nih.gov. It has also been identified as a metabolite derived from alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains like wheat and rye nih.govfrontiersin.org. While the general phenylpropanoid pathway is well-documented for other hydroxycinnamic acids, the specific enzymes that lead to the 3,5-dihydroxy configuration are yet to be characterized nih.govnih.gov.

On the catabolic side, the degradation pathways for 3,5-DHCA remain largely unexplored. For comparison, its isomer, caffeic acid (3,4-dihydroxycinnamic acid), is known to be catabolized by human colonic microbiota into metabolites such as 3-(3',4'-dihydroxyphenyl)propanoic acid researchgate.net. Investigating whether 3,5-DHCA undergoes similar microbial degradation or follows a unique catabolic fate is crucial.

Key research questions to address include:

What specific enzymes in plants and microorganisms are responsible for the synthesis of 3,5-DHCA?

Does the biosynthesis occur via the mainstream phenylpropanoid pathway with a unique hydroxylation step, or through an alternative route?

What are the primary catabolic products of 3,5-DHCA in humans and other organisms?

Which microbial species in the gut are key players in the metabolism of dietary precursors into 3,5-DHCA?

Answering these questions will be fundamental for understanding the endogenous and exogenous sources of this compound and its availability to biological systems.

Advanced Mechanistic Investigations of Biological Activities in Complex Biological Systems

Preliminary studies have indicated that derivatives of this compound possess noteworthy biological activities, particularly anti-inflammatory properties nih.govnih.gov. However, comprehensive mechanistic studies on the parent compound and its derivatives in complex biological systems are lacking.

A pivotal study on synthetic derivatives of 3,5-DHCA demonstrated significant anti-inflammatory effects nih.govnih.gov. One potent derivative, referred to as "compound 7," was found to act by:

Reducing the mRNA and protein synthesis of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.govnih.gov.

Decreasing the infiltration of activated neutrophils into inflamed tissue nih.govnih.gov.

Inhibiting the enzymatic activity of cyclooxygenase-2 (COX-2), thereby reducing the production of prostaglandin (B15479496) E2 nih.govnih.gov.

Suppressing the activity of 5-lipoxygenase (5-LOX), leading to reduced leukotriene B4 production nih.govnih.gov.

While these findings are promising, they relate to a derivative rather than the parent compound. Future research must investigate the specific molecular targets and signaling pathways modulated by 3,5-DHCA itself. Furthermore, the antioxidant potential of hydroxycinnamic acids is generally attributed to their ability to donate hydrogen atoms and scavenge free radicals, a capacity influenced by the arrangement of hydroxyl groups on the phenolic ring researchgate.netnih.govslsp.ch. Advanced studies are needed to determine the specific antioxidant mechanism of the 3,5-dihydroxy isomer and compare its efficacy to other isomers like caffeic acid.

Future investigations should employ advanced techniques in cell biology, proteomics, and transcriptomics to build a detailed picture of its mechanism of action. In vivo studies using relevant animal models of inflammatory diseases are essential to validate the therapeutic potential suggested by initial findings.

Design and Synthesis of Novel this compound Derivatives with Enhanced Bioactivity

The development of novel derivatives presents a promising strategy to enhance the therapeutic potential of this compound. The existing research has already shown that synthetic modification can yield compounds with potent bioactivity nih.govnih.gov.

One notable study involved the synthesis of ten different derivatives of 3,5-DHCA, leading to the identification of a compound with pronounced anti-inflammatory effects nih.gov. Another research effort focused on synthesizing a series of 3,5-disubstituted-4-hydroxycinnamic acids that were linked to a functionalized coumarin (B35378) moiety. These hybrid molecules were then evaluated for their antioxidant, antitumor, and antimicrobial properties, demonstrating the versatility of the hydroxycinnamic acid scaffold nih.gov.

These studies serve as a foundation for future medicinal chemistry efforts. The key objectives for designing new derivatives should include:

Improving Potency: Modifying the core structure to increase interaction with biological targets.

Enhancing Bioavailability: Altering physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Broadening Therapeutic Applications: Creating derivatives with novel activities beyond anti-inflammatory effects, such as anticancer or neuroprotective properties.

Systematic structure-activity relationship (SAR) studies are crucial. By synthesizing a library of analogs with varied substitutions on the phenolic ring, the carboxylic acid group, and the propenoic acid side chain, researchers can identify the key structural features required for specific biological activities frontiersin.orgnih.gov. This rational design approach will accelerate the development of lead compounds for potential therapeutic use.

Further Development and Validation of Biomarker Applications for Personalized Nutrition and Health Monitoring

A significant and promising area of application for this compound is its use as a dietary biomarker. Research has established that 3,5-DHCA, along with related compounds like 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA), are metabolites of alkylresorcinols (ARs) nih.govfrontiersin.orgnih.govresearchgate.netnih.govnih.govwikipedia.org. Since ARs are found almost exclusively in the bran fraction of whole-grain wheat and rye, their metabolites in urine and plasma serve as objective biomarkers of whole-grain intake nih.govnih.gov.

This is particularly valuable for nutritional epidemiology, which often relies on self-reported dietary data prone to inaccuracies nih.govwikipedia.org. The ability to quantify 3,5-DHCA and its related metabolites provides a more reliable measure of an individual's actual consumption of whole-grain foods. One study has specifically highlighted the potential of 3,5-DHCA as a selective urinary biomarker for gluten intake, which could be instrumental in monitoring dietary adherence for individuals with celiac disease researchgate.net.

Future research in this area should focus on:

Validation in Diverse Populations: Confirming the reliability of these biomarkers across different ethnicities, age groups, and populations with varying dietary habits.

Standardization of Analytical Methods: Developing robust and standardized protocols for the quantification of 3,5-DHCA in biological samples to ensure comparability across studies.

Integration into Personalized Nutrition: Exploring how data on 3,5-DHCA levels can be used to provide tailored dietary advice and monitor the effectiveness of nutritional interventions.

Clinical Utility: Further investigating its application in clinical settings, such as managing celiac disease by providing an objective measure of adherence to a gluten-free diet researchgate.net.

The table below summarizes key findings from studies on alkylresorcinol metabolites as biomarkers.

MetaboliteBiological MatrixCorrelates WithPotential ApplicationReference
This compound (3,5-DHCA)UrineGluten/Whole-grain intakeMonitoring dietary compliance in celiac disease researchgate.net
3,5-Dihydroxybenzoic acid (DHBA)Plasma, UrineWhole-grain wheat and rye intakeObjective measure of whole-grain consumption nih.govnih.gov
3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA)Plasma, UrineWhole-grain cereal fiber intakeObjective measure of whole-grain consumption nih.govnih.gov

Exploration of this compound's Role in Inter-species Interactions and Ecophysiology

The role of this compound in ecological contexts is almost entirely unexplored, representing a significant frontier for research. As a class, hydroxycinnamic acids (HCAs) are known to be pivotal in mediating interactions between organisms and their environment.

HCAs are integral to plant defense, acting as antimicrobial agents and contributing to the structural reinforcement of cell walls to fend off pathogens nih.govfrontiersin.org. They are also well-known allelochemicals, compounds released by plants that can influence the growth and development of neighboring plants nih.govresearchgate.netresearchgate.net. In the soil, HCAs released from roots can shape the composition and activity of the rhizosphere microbiome, acting as signaling molecules or carbon sources for specific microbes nih.govlongdom.org. Conversely, some soil microbes have evolved pathways to degrade HCAs, potentially as a detoxification mechanism or to utilize them for growth nih.govnih.gov.

However, these roles have been primarily studied for common isomers like caffeic, ferulic, and p-coumaric acid. Whether 3,5-DHCA shares these functions or possesses unique ecophysiological roles remains unknown. Future research should address:

Allelopathic Potential: Does 3,5-DHCA exhibit inhibitory or stimulatory effects on the germination and growth of other plant species?

Plant-Pathogen Interactions: Is 3,5-DHCA produced by plants in response to pathogen attack, and does it have direct antimicrobial properties?

Rhizosphere Signaling: Does the exudation of 3,5-DHCA from plant roots influence the recruitment of beneficial or pathogenic soil microorganisms?

Microbial Metabolism: How do soil and gut microbial communities metabolize 3,5-DHCA, and how does this impact ecosystem nutrient cycling and host-microbe interactions?

Investigating these questions will provide a more complete understanding of the ecological significance of this specific phenolic acid and its place within the broader chemical ecology of plant-derived compounds.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 3,5-dihydroxycinnamic acid?

  • Methodological Answer : Synthesis typically involves the hydroxylation of cinnamic acid derivatives or enzymatic modifications of phenolic precursors. Structural characterization employs techniques like nuclear magnetic resonance (NMR) for confirming hydroxyl group positions and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, reverse-phase HPLC with UV detection at 280 nm is recommended, as it effectively separates phenolic acids .

Q. How can researchers quantify this compound in biological matrices?

  • Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For urine or serum samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Quantification via external calibration curves with deuterated internal standards (e.g., d₃-caffeic acid) enhances accuracy. Recent studies detected this compound in human urine using this approach, highlighting its presence as a novel metabolite .

Q. What in vitro assays are suitable for evaluating its antioxidant activity?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely used. For mechanistic insights, measure inhibition of lipid peroxidation in liposomes or LDL oxidation models. Catechol groups in this compound contribute to electron donation, as evidenced by its redox potential (~0.5 V vs. SHE), comparable to other dihydroxycinnamates .

Advanced Research Questions

Q. How does this compound modulate inflammatory pathways in disease models?

  • Methodological Answer : In murine macrophages (RAW 264.7 cells), pre-treatment with this compound (10–50 µM) suppresses LPS-induced NF-κB activation, measured via luciferase reporter assays. Pair this with cytokine profiling (ELISA for TNF-α, IL-6) to quantify anti-inflammatory effects. Comparative studies with structural analogs (e.g., 3,4-dihydroxycinnamic acid) reveal position-specific hydroxyl group impacts on bioactivity .

Q. What computational strategies predict its interactions with viral proteins, such as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity and stability. Use the RdRp crystal structure (PDB: 7AAP) for docking. Recent studies on related compounds (e.g., apigenin) demonstrated stronger RdRp binding than remdesivir, suggesting similar workflows for this compound. Validate predictions with pseudovirus neutralization assays .

Q. How can contradictory data on its metabolic stability be resolved?

  • Methodological Answer : Discrepancies in hepatic metabolism (e.g., glucuronidation vs. sulfation) require species-specific microsomal assays. Incubate this compound with human/rat liver microsomes and NADPH, followed by UPLC-QTOF-MS to identify phase I/II metabolites. A study identified its glucuronide conjugate as a primary metabolite, emphasizing interspecies variability in detoxification pathways .

Q. What advanced spectroscopic techniques elucidate its photodegradation mechanisms?

  • Methodological Answer : Laser flash photolysis combined with transient absorption spectroscopy tracks reactive oxygen species (ROS) generation under UV light. Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) identifies hydroxyl radicals. These methods reveal that this compound undergoes Type I photodegradation, producing semiquinone radicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.